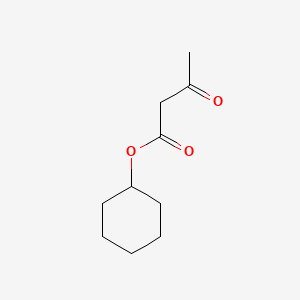

Cyclohexyl acetoacetate

Description

Significance of β-Keto Esters as Synthons in Organic Chemistry

β-Keto esters are crucial synthons in organic synthesis, valued for their ability to form new carbon-carbon bonds. researchgate.netfiveable.me Their structure, which includes both a ketone and an ester functional group, provides multiple reactive sites. rsc.orgrsc.org This dual reactivity allows them to participate in a wide array of chemical reactions, serving as fundamental building blocks for more complex molecules. researchgate.netrsc.orgfiveable.me

The presence of acidic α-protons makes β-keto esters readily convertible into enolates, which are potent nucleophiles. openstax.org This property is central to their role in classic reactions like the Claisen condensation, where two ester molecules react to form a β-keto ester. openstax.org Furthermore, they are valuable precursors in the synthesis of various heterocyclic compounds and have been instrumental in the production of complex natural products and pharmaceuticals. rsc.org

Overview of Cyclohexyl Acetoacetate (B1235776) as a Versatile Intermediate

Cyclohexyl acetoacetate serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and polymer industries. ontosight.ailookchem.com Its utility stems from its capacity to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

The cyclohexyl group in this compound introduces specific steric and electronic effects that differentiate it from simpler β-keto esters like ethyl or methyl acetoacetate. This unique structural feature can influence reaction pathways and product selectivity, making it a valuable tool for chemists. For instance, it is used in the synthesis of anticonvulsants, antihypertensives, and anti-inflammatory agents. ontosight.ai In the agrochemical sector, it is a precursor for herbicides and insecticides. ontosight.ai The compound's reactivity also extends to polymer chemistry, where it can be used in crosslinking and grafting reactions to create new materials.

The synthesis of this compound is typically achieved through the transesterification of ethyl acetoacetate with cyclohexanol (B46403) or via the esterification of cyclohexanol with acetoacetic acid or its derivatives. ontosight.ai

Historical Trajectories in the Study of this compound and Related β-Keto Esters

The study of β-keto esters dates back to the 19th century with the discovery of ethyl acetoacetate, a compound that has since become central to the field of organic chemistry. researchgate.net The Claisen condensation, a foundational reaction for the synthesis of β-keto esters, was a significant early discovery in this area. openstax.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H16O3 | ontosight.ailookchem.comnih.gov |

| Molecular Weight | 184.23 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ailookchem.com |

| Boiling Point | 257.00 to 259.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 107.7 °C | lookchem.com |

| Vapor Pressure | 0.014000 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

| Solubility | Soluble in alcohol, slightly soluble in water | thegoodscentscompany.com |

| CAS Number | 6947-02-0 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOSRMAVDXJBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219688 | |

| Record name | Acetoacetic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-02-0 | |

| Record name | Butanoic acid, 3-oxo-, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoacetic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ8SGS0N2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclohexyl Acetoacetate

Refined Acetoacetic Ester Synthesis Routes

The synthesis of cyclohexyl acetoacetate (B1235776) is primarily achieved through two main pathways: the transesterification of readily available acetoacetic esters with cyclohexanol (B46403) and the direct esterification using derivatives of acetoacetic acid. Both routes have been the subject of optimization studies to improve reaction rates, yields, and sustainability.

Optimized Transesterification Protocols with Cyclohexanol

Transesterification is a widely used method for modifying esters and is particularly effective for producing specialty β-keto esters like cyclohexyl acetoacetate from simpler, commercially available esters such as methyl acetoacetate or ethyl acetoacetate. chemicalbook.com This equilibrium-driven reaction involves exchanging the alcohol moiety of the ester, a process that is typically catalyzed by an acid. chemicalbook.com Optimization of this protocol focuses on catalyst selection and reaction conditions to drive the equilibrium towards the desired product.

Recent research has highlighted the efficacy of various solid acid catalysts in this transformation. For instance, silica-supported boric acid has been demonstrated as a highly efficient heterogeneous catalyst for the transesterification of β-keto esters with secondary alcohols, including cyclohexanol, under solvent-free conditions. nih.gov Another study compared borate-modified zirconia (B2O3/ZrO2) with sulfated zirconia, finding that the former provided higher yields in the transesterification of methyl acetoacetate with cyclohexanol. chemicalbook.comgoogle.com The enhanced activity of the borate (B1201080) catalyst is attributed to the presence of a three-coordinated boron with an empty orbital, which increases the acidity of the catalyst surface. chemicalbook.comgoogle.com

| Catalyst | Substrate | Alcohol | Yield (%) | Reference |

| Borate/Zirconia (B2O3/ZrO2) | Methyl Acetoacetate | Cyclohexanol | High | chemicalbook.comgoogle.com |

| Sulfated Zirconia | Methyl Acetoacetate | Cyclohexanol | Moderate | chemicalbook.comgoogle.com |

| Silica-Supported Boric Acid | Methyl/Ethyl Acetoacetate | Cyclohexanol | 87–95 | nih.gov |

| CeO2 loaded MFI Zeolite | Ethyl Acetoacetate | Cyclic Alcohols | High |

This table summarizes the performance of different catalysts in the transesterification synthesis of this compound, showcasing high yields achieved with modern heterogeneous catalysts.

Esterification Methods Utilizing Acetoacetic Acid Derivatives

Direct esterification using acetoacetic acid is generally impractical due to the inherent instability of β-keto acids, which are prone to rapid decarboxylation to form acetone (B3395972) and carbon dioxide. chemicalbook.comwikipedia.org Consequently, synthetic strategies employ more stable derivatives of acetoacetic acid. The most common and industrially significant derivative for this purpose is diketene (B1670635). wikipedia.orgresearchgate.net

The reaction of diketene with alcohols provides a direct route to acetoacetic esters. wikipedia.orgresearchgate.net This method avoids the production of a small molecule byproduct like water or methanol (B129727), which simplifies product purification. However, diketene is a highly reactive and corrosive substance, necessitating careful handling and controlled reaction conditions to prevent side reactions such as polymerization. researchgate.netgoogle.com The process is typically catalyzed by acid catalysts and can be operated continuously, which is advantageous for industrial-scale production. google.com

Catalytic Advancements in this compound Synthesis

The development of efficient catalysts is central to modern organic synthesis. For this compound, advancements have been made in both novel catalyst formulations and the application of different catalytic methodologies to improve reaction efficiency, selectivity, and environmental footprint.

Development of Novel Acidic and Basic Catalysis Systems

The synthesis of esters is predominantly an acid-catalyzed process. google.com While traditional homogeneous mineral acids like sulfuric acid are effective, their use is associated with issues of corrosion, difficult separation, and waste generation. mdpi.comresearchgate.net Research has therefore shifted towards developing novel solid acid catalysts that are more stable, reusable, and environmentally benign.

Examples of advanced acidic systems include:

Heteropolyacids (HPAs): Supported HPAs, such as H₀.₅Cs₂.₅PW₁₂O₄₀ on a silica (B1680970) (SiO₂) support, have been used in packed-bed reactors for continuous ester production. chemicalbook.com Dual-SO3H-functionalized HPA-based solid acids have also shown high catalytic activity. finechem-mirea.ru

Zeolites: Ceria (CeO₂) loaded onto hierarchical MFI zeolites has proven to be an efficient catalyst for the transesterification of ethyl acetoacetate with various alcohols, including cyclic ones. google.com Composite molecular sieves like L/ZSM-5 are also employed in the synthesis of related esters. google.com

Ion-Exchange Resins: Strong acidic cation-exchange resins, such as Amberlyst-15, are widely used and studied heterogeneous catalysts for esterification reactions. google.com

While less common for esterification, basic catalysis is employed in alternative synthetic routes to β-keto esters, such as the Claisen condensation, where two ester molecules react in a basic medium to form the β-keto ester structure. researchgate.net

Heterogeneous and Homogeneous Catalytic Approaches

Both heterogeneous and homogeneous catalysis play a role in the synthesis of this compound, each with distinct advantages and applications.

Heterogeneous Catalysis: This approach, utilizing a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is favored in modern green chemistry. The solid acid catalysts mentioned previously—zeolites, supported HPAs, and ion-exchange resins—are all examples of heterogeneous systems. chemicalbook.comgoogle.comgoogle.comgoogle.comfinechem-mirea.ru Their primary advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous-flow processes, which are beneficial for industrial applications. researchgate.net

Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants. While traditional mineral acids are the classic example, more sophisticated homogeneous catalysts have been developed for ester synthesis. Systems such as copper p-toluenesulfonate and palladium-phosphine complexes like Pd(OAc)₂–PPh₃–p-toluenesulfonic acid represent modern advancements in this area. mdpi.comnih.gov These catalysts can offer high activity and selectivity under specific conditions but often require more complex and energy-intensive separation processes compared to their heterogeneous counterparts. researchgate.net

Industrial Production Methodologies and Process Intensification Studies

On an industrial scale, the production of esters like this compound is often limited by chemical equilibrium. To overcome this, process intensification strategies are employed, which combine reaction and separation into a single unit operation to continuously remove byproducts and drive the reaction to completion. researchgate.net

Key process intensification technologies applicable to this compound synthesis include:

Reactive Distillation (RD): In this process, the reaction occurs within a distillation column. As the ester is formed, the more volatile byproduct (e.g., methanol from transesterification or water from esterification) is continuously removed from the top of the column, shifting the reaction equilibrium towards the product side. This can lead to high product yields, though challenges can arise in matching the optimal conditions for both reaction and distillation.

Side-Reactor Column (SRC) Configuration: A novel advancement on reactive distillation, the SRC configuration uses a distillation column coupled with external side reactors. This setup allows for independent optimization of reaction and separation conditions and provides a larger zone for catalyst loading, overcoming some limitations of traditional RD. A proposed SRC process for the related compound cyclohexyl acetate (B1210297) demonstrated significant cost savings compared to a standard RD process.

Membrane Reactors: These reactors integrate a membrane for the selective removal of a byproduct, such as water, via pervaporation. researchgate.net By continuously removing the byproduct from the reaction zone, the equilibrium is shifted, leading to higher conversions under potentially milder conditions. researchgate.net

Reactive Chromatography: In this technique, the reaction takes place in a chromatographic column where the catalyst acts as the stationary phase. As the components move through the column, the products are separated from the reactants, thus preventing the reverse reaction and allowing for conversions that exceed the normal equilibrium limit. google.com

These advanced methodologies represent a shift towards more efficient, sustainable, and cost-effective industrial production of this compound and other valuable esters. researchgate.net

Synthesis of Related β-Keto Esters Bearing Cyclohexyl Moieties

The synthesis of β-keto esters incorporating cyclohexyl moieties is a significant area of research, as these structures serve as versatile intermediates in the creation of more complex molecules, including biologically active compounds and natural products. nih.gov Methodologies for their preparation often involve classic organic reactions tailored to create either the cyclohexane (B81311) ring containing a β-keto ester functional group or to attach a cyclohexyl group to a β-keto ester backbone.

One prominent strategy involves the Michael addition of a malonate ester to an enone, followed by an intramolecular Claisen condensation to form the cyclic structure. nih.gov For instance, the reaction of dimethyl malonate with methyl vinyl ketone in the presence of a base like potassium carbonate leads to a cyclized β-hydroxyketo ester, methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate. nih.gov Spectrometric analysis of these products confirms that they predominantly exist in the enol tautomer form rather than the β-diketo form. nih.gov A more complex and efficient one-pot approach is the double Michael addition-Dieckmann condensation, which is effective for synthesizing 4,4-disubstituted cyclohexane β-keto esters. scribd.com

Another effective and mild approach involves the use of diketene surrogates, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one. This compound reacts with alcohols, including cyclohexanol, in the presence of a catalyst like sodium acetate in refluxing tetrahydrofuran. organic-chemistry.org This method is highly efficient, often resulting in quantitative yields of the desired β-keto ester while avoiding the formation of side products that can occur under harsher conditions. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have expanded the utility of β-keto esters. nih.gov Advanced methods involving allylic esters of β-keto carboxylates can generate palladium enolates after decarboxylation, which can then undergo various transformations. nih.gov While not exclusively for cyclohexyl-bearing compounds, these advanced methodologies offer potential pathways for creating complex structures from simpler, functionalized precursors.

The table below summarizes key research findings for the synthesis of these related compounds.

Table 1. Synthetic Methodologies for β-Keto Esters with Cyclohexyl Moieties

| Synthetic Method | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Michael Addition-Claisen Condensation | Dimethyl malonate, Methyl vinyl ketone | Potassium carbonate | Cyclized β-hydroxyketo ester (Methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate) nih.gov |

| Double Michael Addition-Dieckmann Condensation | Various Michael donors and acceptors | Base (e.g., KOH) | 4,4-Disubstituted cyclohexane β-keto esters scribd.com |

| Reaction with Diketene Surrogate | Cyclohexanol, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Sodium acetate | This compound organic-chemistry.org |

Mechanistic Investigations and Chemical Reactivity Studies of Cyclohexyl Acetoacetate

Enolization and Tautomeric Equilibria Research

The phenomenon of keto-enol tautomerism is a cornerstone of organic chemistry, and for β-dicarbonyl compounds like cyclohexyl acetoacetate (B1235776), this equilibrium is of paramount importance in dictating their chemical behavior.

While specific spectroscopic and computational studies on cyclohexyl acetoacetate are not extensively documented in publicly available literature, a wealth of information on analogous β-keto esters, such as ethyl acetoacetate, provides a strong basis for understanding its tautomeric properties. The keto-enol equilibrium involves the interconversion between the ketone and the enol isomers. asu.edu

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in quantifying the ratio of keto and enol forms in solution. asu.eduwalisongo.ac.id For instance, in ethyl acetoacetate, the proton NMR spectrum clearly distinguishes between the protons of the keto and enol tautomers, allowing for the determination of the equilibrium constant (Keq). asu.edu It is reasonable to infer that this compound would exhibit similar distinct signals for its keto and enol forms.

Computational studies, often employing Density Functional Theory (DFT), have been widely used to investigate the keto-enol tautomerism of β-dicarbonyl compounds. orientjchem.org These studies can predict the relative stabilities of the tautomers in the gas phase and in different solvents, as well as the energy barriers for their interconversion. orientjchem.org For acetylacetone (B45752), a related β-diketone, DFT calculations have shown that the enol form is more stable in the gas phase. researchgate.net Similar computational models could be applied to this compound to elucidate the energetic landscape of its tautomerization.

The general equilibrium for the keto-enol tautomerism of this compound is depicted below:

Figure 1: Keto-Enol Tautomerism of this compound

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, including the solvent and temperature. asu.eduwalisongo.ac.idnih.gov Studies on analogous β-keto esters have demonstrated that the percentage of the enol form is significantly influenced by solvent polarity. nih.govmasterorganicchemistry.com

Generally, nonpolar solvents tend to favor the enol form due to the stabilization afforded by an intramolecular hydrogen bond in the enol tautomer. masterorganicchemistry.com Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer. asu.edu For example, the enol content of acetoacetic acid is less than 2% in D2O (a polar solvent) but increases to 49% in CCl4 (a nonpolar solvent). masterorganicchemistry.com

The following interactive data table, based on findings for the closely related ethyl acetoacetate, illustrates the expected influence of solvent polarity on the tautomeric distribution of this compound.

| Solvent | Dielectric Constant (Approx.) | Expected % Enol Form (this compound) |

| Water | 80.1 | Low |

| Methanol (B129727) | 32.7 | Moderate |

| Chloroform | 4.8 | High |

| Cyclohexane (B81311) | 2.0 | Very High |

This data is inferred from studies on analogous β-keto esters and represents expected trends.

Temperature also plays a role in the keto-enol equilibrium, with changes in temperature affecting the thermodynamic favorability of each tautomer.

Nucleophilic Addition Reactions

The carbonyl group in the keto form of this compound is a primary site for nucleophilic attack. The stereochemical outcome of such reactions is a subject of significant interest.

While specific studies on stereoselective additions to this compound are limited, the principles governing nucleophilic attack on substituted cyclohexanones provide a framework for predicting the stereochemical course of these reactions. The approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexyl ring, leading to the formation of diastereomeric products.

The stereoselectivity of these additions is influenced by a combination of steric and electronic factors. For instance, the Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic attack on acyclic chiral ketones and can be adapted to cyclic systems.

The use of catalysts can significantly influence the rate and stereoselectivity of nucleophilic addition reactions. While specific catalyst-controlled additions to this compound are not well-documented, research on related systems highlights the potential for such control. For example, catalytic asymmetric C-H insertion reactions of vinyl carbocations have been achieved with high enantioselectivity using organocatalysts. nsf.gov

Substitution Reactions at the Ester Moiety

The ester group of this compound is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis and transesterification.

Hydrolysis of the ester can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The hydrolysis of cyclohexyl acetate (B1210297), a structurally related ester, has been studied using solid acid catalysts. researchgate.netresearchgate.netresearchgate.net For instance, a study on the hydrolysis of cyclohexyl acetate to cyclohexanol (B46403) using a UIO-66-PhSO3H catalyst showed that the conversion of cyclohexyl acetate increased with the loading of the acid group on the catalyst. researchgate.net

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another important substitution reaction. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of 2-methylcyclohexyl acetate can be achieved with butyl acetate. google.com It is expected that this compound would undergo similar transesterification reactions in the presence of a suitable alcohol and catalyst.

The following table summarizes typical conditions for substitution reactions of cyclohexyl esters based on available literature for analogous compounds.

| Reaction | Reactants | Catalyst | Temperature (°C) |

| Hydrolysis | Cyclohexyl acetate, Water | UIO-66-PhSO3H | Not specified |

| Hydrolysis | Cyclohexyl acetate, Water | HZSM-5 | 140-180 |

| Transesterification | 2-Methylcyclohexyl acetate, Butyl acetate | Not specified | Not specified |

| Esterification | Cyclohexene (B86901), Carboxylic Acids | Ion exchange resins | Not specified |

This data is based on studies of cyclohexyl acetate and related esters and is indicative of the conditions that would likely be applicable to this compound.

Oxidation Pathways and Product Characterization

The oxidation of β-keto esters like this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The most common sites for oxidation are the α-carbon, located between the two carbonyl groups, and the β-keto group itself, which can lead to cleavage of the carbon-carbon bond.

The term "Cyclohexyl Acetoacetic Acid" is not a standard chemical name and may refer to a variety of oxidation products. A plausible and well-documented transformation for β-keto esters is α-hydroxylation. This reaction introduces a hydroxyl group on the carbon situated between the two carbonyl groups, yielding an α-hydroxy-β-keto ester. This transformation provides direct access to the α-hydroxy-β-dicarbonyl moiety, which is a structural feature in many biologically active compounds. researchgate.net Various chemical methods exist to achieve this oxidation, including systems based on manganese oxides or other catalytic approaches. researchgate.net

Another oxidative pathway is the cleavage of the C-C bond. An efficient method for the oxidative cleavage of β-keto esters to produce α-keto esters involves using an Oxone/aluminum trichloride system in an aqueous medium. organic-chemistry.org This process is believed to proceed through the formation of an α-hydroxy dicarbonyl compound, which is then further oxidized. organic-chemistry.org

Research into the oxidation of β-keto esters continues to yield novel and efficient synthetic methods. Palladium-catalyzed reactions of allyl β-keto carboxylates, for instance, lead to the formation of palladium enolates after oxidative addition and decarboxylation. nih.gov These intermediates can then undergo various transformations. nih.gov Furthermore, biocatalytic approaches are being explored. Manganese-oxidizing bacteria, such as Pseudomonas putida MnB1, have been successfully used as whole-cell biocatalysts for the effective oxidation of β-keto esters in mild, aqueous conditions. researchgate.net

Reduction Strategies and Product Formation

This compound possesses two reducible functional groups: a ketone and an ester. The choice of reducing agent and reaction conditions determines whether one or both carbonyls are reduced.

The selective reduction of the ketone carbonyl in the presence of the ester is a common and synthetically useful transformation. This chemoselectivity is achievable because ketones are generally more reactive towards nucleophilic reducing agents than esters. stackexchange.com

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to alcohols but typically does not reduce esters under standard conditions. stackexchange.comyoutube.comyoutube.comyoutube.com Therefore, treating this compound with NaBH₄ in a protic solvent like methanol or ethanol would selectively reduce the ketone to a secondary alcohol, yielding cyclohexyl 3-hydroxybutanoate.

For enantioselective reductions, which produce a specific stereoisomer of the alcohol, biocatalysts such as baker's yeast (Saccharomyces cerevisiae) or isolated enzymes like ketoreductases are frequently used. nih.govresearchgate.netnih.gov These biocatalytic methods can produce chiral β-hydroxy esters with high enantiomeric excess. researchgate.net Catalytic transfer hydrogenation is another powerful method for the asymmetric reduction of β-keto esters, often employing transition metal catalysts with chiral ligands and a hydrogen source like formic acid. organic-chemistry.orgacs.org This approach can provide β-hydroxy esters in excellent yields and selectivities. organic-chemistry.orgacs.org

Table 3: Comparison of Reducing Agents for this compound

Reducing Agent Typical Conditions Selectivity Product Sodium Borohydride (NaBH₄) Methanol or Ethanol solvent, room temp. Ketone over Ester Cyclohexyl 3-hydroxybutanoate Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup Non-selective; reduces both ketone and ester Butane-1,3-diol and Cyclohexanol Catalytic Hydrogenation (e.g., Ru-BINAP) H₂ gas, high pressure, chiral catalyst Asymmetric reduction of ketone Chiral Cyclohexyl 3-hydroxybutanoate Baker's Yeast (S. cerevisiae) Aqueous, with sugar source Enantioselective reduction of ketone Chiral Cyclohexyl 3-hydroxybutanoate

This table summarizes the outcomes of reducing this compound with different reagents, highlighting the selectivity for its two carbonyl groups.

Facile Conversion to Cyclohexyl Alcohol and Acetoacetic Acid

This compound, as an ester, is susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This conversion can be catalyzed by either an acid or a base. Under these conditions, the compound readily breaks down into its constituent alcohol and carboxylic acid components: cyclohexyl alcohol (cyclohexanol) and acetoacetic acid.

The hydrolysis of cyclohexyl esters has been a subject of study, often utilizing solid acid catalysts to facilitate the reaction. For instance, studies on the hydrolysis of cyclohexyl acetate demonstrate that increasing the amount of water in the system can enhance the conversion rate. researchgate.net In one study, increasing the water to cyclohexyl acetate mass ratio from 1:3 to 2:1 raised the conversion from 55.4% to 69%. researchgate.net The reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity, followed by the nucleophilic attack of a water molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to yield cyclohexanol and the carboxylic acid.

While specific kinetic data for this compound hydrolysis is not detailed in the provided sources, the principles are analogous to those for cyclohexyl acetate. Kinetic studies on the hydrolysis of cyclohexyl acetate over ion-exchange resins have been performed to establish kinetic models for the preparation of cyclohexanol. It is important to note that the product, acetoacetic acid, is a β-keto acid and is known to be unstable. It can subsequently undergo decarboxylation to produce acetone (B3395972) and carbon dioxide, particularly when heated.

The following table summarizes the expected products from the hydrolysis of this compound.

| Reactant | Conditions | Product 1 | Product 2 |

| This compound | Acid or Base Catalyzed Hydrolysis | Cyclohexyl Alcohol | Acetoacetic Acid |

Condensation Reactions Involving this compound

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to synthesize β-keto esters or β-diketones. scienceinfo.comwikipedia.org The reaction occurs between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base, such as sodium ethoxide. scienceinfo.comwikipedia.orgpressbooks.pub this compound is itself a β-keto ester and is typically the product of a Claisen condensation, for example, between ethyl acetate and cyclohexyl acetate in a crossed Claisen reaction.

The core principles of the reaction mechanism are as follows:

Enolate Formation : A strong base removes an acidic α-proton (a proton on the carbon adjacent to the carbonyl group) from an ester molecule, forming a nucleophilic enolate ion. wikipedia.orglibretexts.org

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral intermediate. libretexts.org

Elimination of Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (-OR). wikipedia.orglibretexts.org

Deprotonation : The resulting β-keto ester is more acidic than the starting alcohol, so the alkoxide base deprotonates it. This final acid-base step is thermodynamically favorable and drives the reaction to completion. libretexts.orgmasterorganicchemistry.com An acidic workup is required to neutralize the base and protonate the enolate to yield the final product. wikipedia.org

When two different esters are used, the reaction is termed a "crossed" or "mixed" Claisen condensation. organic-chemistry.orgucla.edu For a crossed Claisen condensation to be synthetically useful, one of the esters should not have α-hydrogens (e.g., an aromatic ester like methyl benzoate) to prevent a mixture of products. organic-chemistry.orgucla.edu

This compound, having acidic protons on the carbon between the two carbonyl groups, could potentially act as the enolate donor in a crossed Claisen condensation with a non-enolizable ester.

| Key Step in Claisen Condensation | Description |

| 1. Enolate Formation | A strong base deprotonates the α-carbon of an ester. |

| 2. Nucleophilic Acyl Substitution | The resulting enolate attacks a second ester molecule. |

| 3. Elimination | An alkoxide leaving group is expelled, forming a β-keto ester. |

| 4. Deprotonation (Driving Force) | The product is deprotonated by the alkoxide, driving the equilibrium. |

The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an "active hydrogen" compound, which has a methylene (B1212753) group flanked by two electron-withdrawing groups. wikipedia.orgsigmaaldrich.com β-keto esters, such as ethyl acetoacetate and by extension this compound, are classic examples of active hydrogen compounds used in this reaction. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgsigmaaldrich.com

The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to eliminate a molecule of water, resulting in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Knoevenagel condensations can be the initial step in sequential or tandem reactions that lead to the formation of more complex cyclic structures. nih.govresearchgate.net For example, the product of a Knoevenagel condensation can undergo a subsequent intramolecular cyclization. nih.govacs.org The specific outcome and product selectivity in these sequential reactions can often be controlled by adjusting the reaction conditions, such as the catalyst, solvent, and reaction time. researchgate.netacs.org In the context of this compound, it could react with an aldehyde or ketone to form an unsaturated intermediate, which could then be manipulated to cyclize into various heterocyclic or carbocyclic systems.

This compound is a valuable substrate for domino and multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.

A prominent example involves a sequence initiated by a Knoevenagel condensation. For instance, a pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives uses an acetoacetate ester, hydrazine, and an aromatic aldehyde. nih.gov The reaction proceeds through an initial formation of a pyrazolone from the acetoacetate and hydrazine, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of a second pyrazolone molecule. nih.gov

Furthermore, acetoacetate derivatives are key building blocks in the synthesis of pyridin-2-one structures. figshare.com Domino reactions involving an acetoacetate, an aldehyde, and an amine source can lead to the formation of highly substituted dihydropyridines, which can then be oxidized to form the corresponding pyridine (B92270) ring. The synthesis of pyridin-2-ones can be achieved through various domino sequences, often involving an initial condensation followed by cyclization. dntb.gov.ua The reactivity of the β-dicarbonyl moiety in this compound makes it an ideal candidate for such transformations, enabling the construction of complex heterocyclic scaffolds like pyridin-2-ones in an efficient manner. figshare.com

Derivatization Strategies and Novel Compound Generation

A powerful strategy for synthesizing cyclohexenone derivatives involves a tandem sequence of a Michael addition followed by an intramolecular cyclocondensation (such as an Aldol condensation). tamu.edu this compound, as a doubly stabilized carbon nucleophile (a Michael donor), is well-suited for this type of reaction. wikipedia.org

The sequence is typically initiated by a base, which deprotonates the acidic α-carbon between the two carbonyl groups of this compound to form an enolate. This enolate then acts as a nucleophile in a Michael (or conjugate) addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This 1,4-addition reaction forms a new carbon-carbon bond at the β-carbon of the acceptor, resulting in a 1,5-dicarbonyl compound. youtube.com

Following the Michael addition, the newly formed 1,5-dicarbonyl intermediate can undergo an intramolecular base-catalyzed Aldol condensation. tamu.edu A base removes a proton from one of the α-carbons, creating a new enolate that attacks the other carbonyl group within the same molecule. This results in the formation of a stable six-membered ring. tamu.edu Subsequent dehydration of the resulting aldol product readily occurs to yield the final, conjugated cyclohexenone derivative. tamu.edu This tandem Michael addition-cyclocondensation process is a highly effective method for the one-pot synthesis of complex cyclic structures. acs.orgnih.gov

The table below outlines the key stages in this synthetic route.

| Stage | Reaction Type | Description |

| 1 | Enolate Formation | A base deprotonates this compound to form a nucleophilic enolate. |

| 2 | Michael Addition | The enolate adds to an α,β-unsaturated carbonyl compound (Michael acceptor). |

| 3 | Intramolecular Aldol Condensation | The resulting 1,5-dicarbonyl intermediate cyclizes via an internal aldol reaction. |

| 4 | Dehydration | The cyclic aldol product eliminates water to form the final cyclohexenone derivative. |

Formation of Metal Complexes with this compound as a Ligand

This compound, in its enolate form, acts as a bidentate chelating ligand, coordinating to metal ions through its two oxygen atoms. This chelation results in the formation of stable metal complexes with distinct structural and spectroscopic properties. Research has demonstrated the synthesis and characterization of several transition metal complexes involving this ligand.

Intracomplex compounds of Cobalt(II) and Nickel(II) with this compound and pyridine have been successfully synthesized. organicreactions.orgresearchgate.net X-ray diffraction studies of the cobalt complex revealed a distorted octahedral environment around the central metal atom. organicreactions.orgresearchgate.net In this arrangement, two this compound ligands are positioned in the equatorial plane, while two pyridine molecules occupy the axial positions. organicreactions.orgresearchgate.net The nickel complex has been found to be isostructural with the cobalt complex. organicreactions.orgresearchgate.net

Similarly, a binuclear complex of Zinc(II) with this compound has been synthesized and structurally characterized. wikipedia.orgmdpi.com In this complex, the coordination polyhedra of the zinc atoms are also distorted octahedra, formed by six oxygen atoms belonging to three ligand molecules and a coordinated ethanol molecule. wikipedia.orgmdpi.com Infrared (IR) spectroscopy data confirm the bidentate coordination of the deprotonated this compound to the zinc atoms, leading to the formation of chelated metallocycles. wikipedia.orgmdpi.com

The structural analysis of these complexes indicates that the coordination geometry is influenced by the presence of other molecules in the reaction medium that can complete the coordination sphere of the metal ion. wikipedia.orgmdpi.com

Table 1: Crystallographic Data for Co(II)-Cyclohexyl Acetoacetate-Pyridine Complex

| Parameter | Value (at 129 K) | Value (at 298 K) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | I2/a | I2/a |

| a (Å) | 11.8751(12) | 11.8431(6) |

| b (Å) | 17.8671(18) | 18.4288(9) |

| c (Å) | 14.5630(19) | 14.5758(11) |

| β (°) | 107.859(9) | 107.067(2) |

| V (ų) | 2941.0(6) | 3041.1(3) |

| Z | 4 | 4 |

Data sourced from Shtokvysh et al. (2021). researchgate.net

Research on Hydrazone Derivatives and Their Rearrangements

Hydrazone derivatives of this compound are primarily synthesized through the Japp-Klingemann reaction. wikipedia.orgsynarchive.comchemeurope.com This reaction provides a versatile route to produce arylhydrazones from β-keto-esters like this compound by reacting them with aryl diazonium salts. wikipedia.orgchemeurope.com

The mechanism of the Japp-Klingemann reaction begins with the deprotonation of the β-keto-ester to form an enolate. This enolate then undergoes a nucleophilic addition to the diazonium salt, creating an azo compound as an intermediate. wikipedia.org This intermediate is typically unstable and undergoes hydrolysis, which leads to the cleavage of the acetyl group. organicreactions.orgresearchgate.net Following a hydrogen exchange, the final, more stable hydrazone product is formed. wikipedia.org

These resulting hydrazones are valuable intermediates in organic synthesis. For instance, they can be used in the Fischer indole synthesis, where heating the hydrazone in the presence of a strong acid leads to the formation of indole derivatives. wikipedia.orgchemeurope.com

The study of rearrangements in hydrazone derivatives of β-ketoesters has also been a subject of interest. While specific research on the rearrangements of this compound hydrazones is not extensively detailed, general studies on related structures, such as the p-nitrophenyl hydrazones of ethyl acetoacetate, have shown that they can readily cyclize to form 5-membered pyrazole rings. dcu.ie The conditions for these cyclizations, particularly the acidity of the solvent, are crucial for either isolating the hydrazone or promoting the formation of the cyclized product. dcu.ie Further investigations include the oxidation of these hydrazones to azoacetates, which can then undergo rearrangement reactions. dcu.ie

Advanced Spectroscopic and Chromatographic Characterization in Cyclohexyl Acetoacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including cyclohexyl acetoacetate (B1235776). It provides unparalleled information about the connectivity and spatial arrangement of atoms within a molecule.

Elucidation of Reaction Intermediates and Products

NMR spectroscopy is highly effective for identifying the products and transient intermediates formed during chemical reactions. In the synthesis or transformation of cyclohexyl acetoacetate, ¹H and ¹³C NMR spectra offer distinct fingerprints for the reactant, product, and any intermediate species. nih.gov For example, in an esterification reaction, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester's cyclohexyl and acetyl groups confirm product formation. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum allow for the unambiguous assignment of the molecular structure. Two-dimensional NMR techniques can further confirm these assignments by establishing correlations between different nuclei.

Because β-keto esters like this compound can exist as a mixture of keto and enol tautomers, NMR is particularly useful for studying this equilibrium. colostate.eduresearchgate.net The distinct signals for the protons in each tautomeric form can be integrated to quantify their relative concentrations under various conditions, such as different solvents. colostate.eduresearchgate.net

| Assignment | Keto Form (ppm) | Enol Form (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.25 | ~2.00 | Singlet |

| -CH₂- (methylene) | ~3.45 | - | Singlet |

| =CH- (vinylic) | - | ~5.05 | Singlet |

| -O-CH- (cyclohexyl) | ~4.70 | ~4.65 | Multiplet |

| -CH₂- (cyclohexyl) | ~1.2-1.9 | ~1.2-1.9 | Multiplet |

| =C-OH (enol) | - | ~12.1 | Singlet (broad) |

Stereochemical Assignment via 1D and 2D NMR Techniques

The determination of stereochemistry is critical when this compound is used in asymmetric synthesis, leading to chiral products. 1D and 2D NMR techniques are powerful tools for assigning the relative and sometimes absolute configuration of these molecules. researchgate.neteurekaselect.comwordpress.com

One-dimensional techniques, such as the Nuclear Overhauser Effect (NOE), can establish the spatial proximity of protons. Irradiation of a specific proton will enhance the signals of other protons that are close in space, helping to define the relative stereochemistry, for instance, in distinguishing between cis and trans isomers on the cyclohexane (B81311) ring of a derivative.

Two-dimensional NMR experiments provide more comprehensive structural information. longdom.org

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin-spin coupling network within the molecule. longdom.orglookchem.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to 1D NOE, this technique maps out all proton-proton spatial relationships in the molecule simultaneously. Cross-peaks in a NOESY spectrum connect protons that are close in space, which is invaluable for stereochemical assignments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons and carbons that are separated by two or three bonds.

Together, these techniques allow for the complete assignment of all proton and carbon signals and provide the necessary data to resolve complex stereochemical questions. lookchem.comnih.govfigshare.com

In-situ Monitoring of Reaction Progress

Modern NMR spectroscopy allows for the in-situ monitoring of chemical reactions in real-time. nih.gov By placing a reaction mixture directly in the NMR spectrometer, spectra can be acquired at regular intervals to track the consumption of reactants and the formation of products. oxinst.com This provides detailed kinetic data, helping to elucidate reaction mechanisms and optimize conditions. researchgate.net For reactions involving this compound, such as its synthesis via Fischer esterification, one can monitor the integral of a characteristic reactant peak (e.g., the CH-OH proton of cyclohexanol) decreasing over time while a product peak (e.g., the O-CH of the ester) increases. oxinst.comchembam.com This non-invasive method provides a quantitative understanding of the reaction's progress without the need for sampling and quenching. nih.gov

| Time (minutes) | Normalized Integral of Reactant (Alcohol -CH-OH) | Normalized Integral of Product (Ester -O-CH-) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 30 | 0.55 | 0.45 |

| 60 | 0.25 | 0.75 |

| 120 | 0.05 | 0.95 |

X-ray Crystallography for Structural Elucidation of Complexes and Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. While this compound itself is a liquid, its solid derivatives or metal complexes can be analyzed using this technique to provide unambiguous structural proof. thecreativechemist.orgjocpr.comweizmann.ac.il For example, β-keto esters are known to form stable complexes with a variety of metal ions. thecreativechemist.org

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted spots is directly related to the arrangement of atoms within the crystal lattice. researchgate.net Computational analysis of the diffraction data yields a detailed three-dimensional model of the molecule, providing precise information on bond lengths, bond angles, and torsion angles. nih.gov This technique is particularly powerful for confirming the absolute stereochemistry of a chiral molecule, which is often challenging to determine by other methods.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| R-factor (%) | 4.5 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying reaction products and monitoring reaction progress by detecting the molecular weights of the compounds present in a sample. chemguide.co.uklibretexts.org The mass spectrum of a compound shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the molecule, confirming its identity. For this compound, the molecular ion would be expected at an m/z value corresponding to its molecular weight (184.23 g/mol ).

Furthermore, the molecule fragments in the mass spectrometer in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.orgwhitman.edu Analysis of these fragment ions can provide valuable structural information. youtube.com For esters, common fragmentation pathways include cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgwhitman.edu In reaction monitoring, MS can track the appearance of the product's molecular ion peak and the disappearance of the reactants' peaks over time.

| m/z | Possible Fragment Structure | Fragment Name |

|---|---|---|

| 184 | [C₁₀H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 142 | [M - CH₂=C=O]⁺ | Loss of ketene |

| 101 | [M - C₆H₁₁O]⁺ | Loss of cyclohexyloxy radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of compounds like this compound.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. A sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase coating the column. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier. GC is routinely used to determine the purity of this compound and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. hmdb.canih.govnist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. Separation is based on the partitioning of components between a liquid mobile phase and a solid stationary phase within a column. By selecting the appropriate column (e.g., normal-phase, reverse-phase) and mobile phase composition, complex mixtures can be effectively separated. HPLC is particularly useful for separating isomers, such as diastereomers or cis-trans isomers of this compound derivatives, which may be difficult to resolve by other methods. chromforum.orgnih.govmdpi.comfishersci.com For β-keto esters, specialized columns or mobile phase conditions may be required to obtain good peak shapes due to keto-enol tautomerism. chromforum.org

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | 250 mm x 4.6 mm ID, 5 µm particles (e.g., C18) |

| Mobile/Carrier Phase | Helium or Hydrogen | Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Typical Temperature | Temperature program (e.g., 50°C to 250°C at 10°C/min) | Isothermal (e.g., 30°C) |

| Application | Purity assessment, reaction monitoring of volatile compounds | Purity assessment, isomer separation, analysis of non-volatile derivatives |

Theoretical and Computational Chemistry Studies of Cyclohexyl Acetoacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties. For cyclohexyl acetoacetate (B1235776), DFT calculations are instrumental in understanding its tautomeric equilibrium and conformational landscape, which are key to its reactivity.

Cyclohexyl acetoacetate, like other β-keto esters, exists in a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group. DFT calculations can elucidate the relative stability of these tautomers and the energy barrier for their interconversion.

Studies on related β-dicarbonyl compounds show that the stability of the enol form is significantly influenced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. orientjchem.orgresearchgate.net This interaction creates a stable six-membered pseudo-ring. The solvent environment also plays a crucial role; polar solvents tend to stabilize the more polar keto tautomer through intermolecular hydrogen bonding, shifting the equilibrium towards the keto form. orientjchem.org

Computational models predict the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the tautomers. For analogous β-keto esters, the enol form is often found to be more stable in the gas phase, while the keto form is favored in polar solvents. The transition state for tautomerization involves the transfer of a proton from the α-carbon to the carbonyl oxygen.

Table 1: Representative DFT-Calculated Tautomerization Energies for a Model β-Keto Ester Note: These are illustrative values based on studies of similar compounds, such as acetylacetone (B45752) and other β-keto esters. Specific values for this compound would require dedicated calculations.

| Parameter | Gas Phase (kcal/mol) | Water (kcal/mol) | Cyclohexane (B81311) (kcal/mol) |

| Energy Difference (ΔE) | -2.5 to -1.5 | +1.0 to +2.0 | -1.0 to 0.0 |

| Activation Energy (Ea) | 30 - 35 | 30 - 35 | 30 - 35 |

Data synthesized from findings on related β-dicarbonyl compounds. orientjchem.orgresearchgate.net

The three-dimensional structure of this compound is complex due to the flexibility of the cyclohexyl ring and the rotational freedom around the ester linkage. The cyclohexyl ring predominantly adopts a chair conformation to minimize angular and torsional strain. sapub.orgutdallas.edu In this conformation, substituents can occupy either axial or equatorial positions. For the acetoacetate group attached to the cyclohexane ring, the equatorial position is sterically favored to avoid 1,3-diaxial interactions with the axial hydrogens of the ring. sapub.org

DFT calculations can be used to determine the potential energy surface for the rotation around the C-O bond of the ester group and the C-C bonds of the acetoacetate backbone. These calculations help identify the most stable conformers and the energy barriers between them. The orientation of the ester and keto groups relative to each other and to the cyclohexyl ring influences the molecule's dipole moment, reactivity, and intermolecular interactions. Studies on other cyclohexyl esters provide a basis for understanding the conformational preferences in this compound. acs.org

Ab Initio Molecular Orbital Calculations for Reaction Mechanisms

Ab initio molecular orbital methods are another class of high-level computational techniques used to study chemical reactions. Unlike DFT, these methods are based entirely on first principles without empirical parameterization. They are particularly useful for accurately mapping reaction pathways and characterizing transition states.

This compound undergoes several important reactions, including alkylation at the α-carbon and hydrolysis/decarboxylation. aklectures.commasterorganicchemistry.com Ab initio calculations can model the geometries and energies of the transition states for these processes.

For instance, in the alkylation of the enolate of this compound, computations can pinpoint the structure of the transition state for the SN2 reaction with an alkyl halide. masterorganicchemistry.com This analysis provides insights into the reaction's stereoselectivity. Similarly, for the decarboxylation of the corresponding β-keto acid (formed upon hydrolysis), calculations can elucidate the cyclic transition state involved in the transfer of the carboxylic proton and the cleavage of the C-C bond. youtube.com Locating a transition state involves finding a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Many reactions involving this compound are catalyzed by acids or bases. Ab initio methods are employed to understand how catalysts lower the activation energy of a reaction. For example, in the acid-catalyzed enolization, calculations can model the protonation of the carbonyl oxygen and the subsequent removal of the α-proton by a conjugate base. In base-catalyzed alkylation, the role of the base in generating the nucleophilic enolate can be explicitly modeled. youtube.com

These computational studies can compare different potential catalytic cycles and determine the most likely pathway by comparing the energy barriers of the rate-determining steps. By including catalyst molecules explicitly in the calculations, a detailed picture of the catalyst's interaction with the substrate at the transition state can be obtained.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT and ab initio calculations are excellent for studying isolated molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the explicit movement of every atom in the system over time, based on classical mechanics. researchgate.netmdpi.com

For this compound, MD simulations can provide a detailed picture of its solvation shell in different solvents. researchgate.net These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds between the solvent and the keto/enol tautomers. For example, simulations in water would show the formation of hydrogen bonds between water molecules and the carbonyl oxygens of the keto form, explaining its stabilization in polar protic solvents. researchgate.netresearchgate.net

MD simulations are also used to study the dynamics of conformational changes. By simulating the molecule in a solvent box, one can observe the interconversion between different conformers and calculate the free energy landscape associated with these changes. This provides a more realistic understanding of the molecule's flexibility and structure in solution compared to gas-phase calculations. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, also known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design and reducing the need for extensive experimental screening. While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to this class of compounds. This section will, therefore, discuss the theoretical framework and potential application of QSAR for this compound derivatives, drawing parallels from studies on structurally related β-keto esters.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure. Variations in the structure of this compound derivatives, such as substitutions on the cyclohexyl ring or modifications of the acetoacetate moiety, would lead to changes in their physicochemical properties, which in turn would influence their biological effect. A typical QSAR study involves the generation of a dataset of molecules with known biological activities, the calculation of a wide range of molecular descriptors for each molecule, the development of a mathematical equation that links the descriptors to the activity, and rigorous statistical validation of the resulting model.

Key Molecular Descriptors for this compound Derivatives

For a hypothetical QSAR study on this compound derivatives, a variety of molecular descriptors would be calculated to capture the structural variations within the series. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound derivatives, these descriptors would be sensitive to the presence of electron-donating or electron-withdrawing groups on the cyclohexyl ring.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area would be important in determining how well a derivative fits into a biological target's binding site. The conformation of the cyclohexyl ring (chair, boat, etc.) and the orientation of substituents would also be critical steric factors.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial factor in determining a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophobicity of this compound derivatives would be significantly influenced by the nature of any substituents.

A study on β-keto esters with antibacterial activity highlighted the importance of hydrophobic, electronic, and steric characteristics in determining their biological function. nih.gov The research involved the synthesis and computational analysis of a series of β-keto ester analogues, providing a template for how a QSAR study on this compound derivatives could be approached. nih.gov

Hypothetical QSAR Model Development and Validation

Once a diverse set of this compound derivatives with measured biological activity is assembled and their molecular descriptors are calculated, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

The general form of a linear QSAR equation is:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + cn * Descriptorn + constant

Where c1, c2, ..., cn are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

For instance, a hypothetical QSAR model for the antifungal activity of a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (LUMO Energy) + 2.5

This equation would suggest that higher lipophilicity and a lower LUMO energy are beneficial for activity, while increased molecular weight is detrimental.

To ensure the reliability and predictive power of the QSAR model, it must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the model's robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Statistical Parameters: Key statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are evaluated to gauge the model's goodness-of-fit and predictive accuracy.

Illustrative Data for a Hypothetical QSAR Study

The following interactive table presents a hypothetical dataset for a QSAR study on a series of substituted this compound derivatives, illustrating the types of data that would be generated and analyzed.

| Derivative | Substitution on Cyclohexyl Ring | logP | Molecular Weight ( g/mol ) | LUMO Energy (eV) | Observed Biological Activity (IC50, µM) | Predicted Biological Activity (IC50, µM) |

| 1 | None | 2.5 | 198.26 | -0.5 | 15.2 | 14.8 |

| 2 | 4-Methyl | 2.9 | 212.29 | -0.6 | 10.5 | 11.1 |

| 3 | 4-Chloro | 3.1 | 232.70 | -0.8 | 5.1 | 5.5 |

| 4 | 4-Nitro | 2.3 | 243.25 | -1.2 | 2.8 | 3.0 |

| 5 | 4-Hydroxy | 1.9 | 214.26 | -0.4 | 25.6 | 24.9 |

| 6 | 4-Methoxy | 2.6 | 228.29 | -0.55 | 12.3 | 12.0 |

| 7 | 2-Methyl | 2.8 | 212.29 | -0.58 | 13.1 | 13.5 |

| 8 | 2-Chloro | 3.0 | 232.70 | -0.75 | 7.2 | 6.9 |

Research Findings from Analogous Studies

Research on β-keto esters has demonstrated that these compounds can act as quorum-sensing inhibitors, a mechanism relevant to antibacterial activity. nih.gov A computational analysis in that study revealed that specific substituents on the aryl ring of the β-keto esters led to differential local reactivity, which correlated with their ability to interact with bacterial proteins. nih.gov Similarly, for this compound derivatives, a QSAR study could elucidate which substitution patterns on the cyclohexyl ring are most favorable for a particular biological activity. For example, it could be determined whether electron-withdrawing or electron-donating groups at specific positions enhance the desired effect.

The following table summarizes the types of findings that a QSAR study on this compound derivatives might yield, based on insights from related research.

| Descriptor Type | Potential Finding for this compound Derivatives | Implication for Molecular Design |

| Hydrophobic | A parabolic relationship between logP and activity, suggesting an optimal lipophilicity. | Modify substituents to achieve the optimal logP for improved absorption and target engagement. |

| Electronic | A positive correlation with the dipole moment, indicating the importance of polar interactions. | Introduce polar functional groups to enhance interactions with the biological target. |

| Steric | A negative correlation with the molecular volume of substituents at a specific position, suggesting steric hindrance. | Design derivatives with smaller substituents at that position to improve binding affinity. |

Applications of Cyclohexyl Acetoacetate in Advanced Organic Synthesis Research

Research as a Precursor in Pharmaceutical Compound Synthesis

The application of cyclohexyl acetoacetate (B1235776) as a foundational building block in the synthesis of pharmaceutical compounds is a burgeoning area of research. Its ability to participate in a variety of carbon-carbon bond-forming reactions allows for the efficient construction of heterocyclic scaffolds that are central to the structure of many therapeutic agents.

Cyclohexyl acetoacetate serves as a key starting material in multi-step synthetic sequences aimed at producing active pharmaceutical ingredients. Its β-ketoester functionality allows for facile reactions such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which are cornerstone methods for preparing dihydropyridine (B1217469) and dihydropyrimidinone cores, respectively. These heterocyclic systems are prevalent in a number of drug classes.

For instance, the Hantzsch synthesis, a one-pot condensation reaction, can utilize this compound along with an aldehyde and an ammonia (B1221849) source to construct 1,4-dihydropyridine (B1200194) derivatives. This class of compounds is well-known for its calcium channel blocking activity, a mechanism central to the treatment of hypertension. Research has demonstrated the successful synthesis of 1,4-dihydropyridine derivatives incorporating cycloalkyl esters, including cyclohexyl, via a modified Hantzsch method, highlighting the utility of this compound in creating analogues of drugs like nifedipine.

The structural motifs accessible from this compound are integral to the development of intermediates for several classes of therapeutic agents.

Antihypertensives: As mentioned, the Hantzsch reaction with this compound is a direct route to 1,4-dihydropyridine derivatives. These compounds are potent L-type calcium channel blockers, which induce vasodilation and are widely used in the management of hypertension. The incorporation of the cyclohexyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially leading to improved efficacy or a more favorable side-effect profile.

Anti-inflammatory Agents: The Biginelli reaction, a three-component condensation, provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. While many studies report the use of ethyl acetoacetate in this reaction, the methodology is broadly applicable to other β-ketoesters, including this compound. Dihydropyrimidinone derivatives have been identified as promising anti-inflammatory agents. Their mechanism of action can involve the inhibition of key inflammatory mediators.

Anticonvulsants: While direct synthesis of major anticonvulsant drugs from this compound is not prominently documented, the core structures that can be derived from it are of interest in medicinal chemistry for their potential neurological activity.

The following table summarizes the key reactions and the resulting therapeutic intermediates derived from this compound:

| Reaction | Starting Materials (including this compound) | Core Structure | Therapeutic Class of Intermediates |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia source | 1,4-Dihydropyridine | Antihypertensives (Calcium Channel Blockers) |

| Biginelli Reaction | This compound, Aldehyde, Urea (B33335)/Thiourea (B124793) | 3,4-Dihydropyrimidinone | Anti-inflammatory Agents, Antimicrobials |

Research into the synthesis of novel antimicrobial agents has also utilized the reactivity of this compound. The Biginelli reaction, for example, can produce dihydropyrimidinone scaffolds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. The structural diversity that can be achieved by varying the aldehyde and urea/thiourea components, while using this compound as the β-dicarbonyl component, allows for the creation of libraries of compounds for antimicrobial screening.

Intermediate in Agrochemical Development Research

This compound is a recognized intermediate in the synthesis of modern agrochemicals. Its chemical versatility is exploited to create active ingredients for crop protection products.

The compound serves as a building block in the production of both herbicides and insecticides. Patents have described the synthesis of unsaturated cyclohexylacetic acid derivatives that exhibit fungicidal and insecticidal properties. The cyclohexyl ring and the reactive side chain derived from the acetoacetate moiety are key structural features that contribute to the biological activity of these agrochemicals. The specific synthetic pathways often involve multi-step processes where the core structure provided by this compound is further functionalized to optimize efficacy and selectivity.

Role in Polymer Synthesis Research

In the field of polymer chemistry, the acetoacetyl group is known for its utility in creating functional polymers with a range of applications, particularly in coatings. This compound can be used to introduce this functionality into polymer chains.

The active methylene (B1212753) group and the ketone carbonyl group of the acetoacetate moiety provide two reactive sites for crosslinking reactions. This allows for the formulation of thermoset coatings. Acetoacetyl-functional polymers can be crosslinked through reactions with diamines, melamines, isocyanates, and through Michael addition with activated olefins.